Cas no 80920-62-3 (Phosphorimidic triamide, N,N,N',N',N'''-pentabutyl-N'',N''-diethyl-)

Phosphorimidic triamide, N,N,N',N',N'''-pentabutyl-N'',N''-diethyl- structure
80920-62-3 structure
Product Name:Phosphorimidic triamide, N,N,N',N',N'''-pentabutyl-N'',N''-diethyl-
CAS No:80920-62-3
MF:C24H55N4P
MW:430.694067239761
CID:704825
PubChem ID:12865699
Update Time:2025-04-19

Phosphorimidic triamide, N,N,N',N',N'''-pentabutyl-N'',N''-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphorimidic triamide, N,N,N',N',N'''-pentabutyl-N'',N''-diethyl-
    • N-butyl-N-[butylimino-(dibutylamino)-(diethylamino)-λ<sup>5</sup>-phosphanyl]butan-1-amine
    • N,N,N',N',N'''-Pentabutyl-N'',N''-diethylphosphorimidic triamide
    • 80920-62-3
    • DTXSID90511852
    • Inchi: 1S/C24H55N4P/c1-8-15-20-25-29(26(13-6)14-7,27(21-16-9-2)22-17-10-3)28(23-18-11-4)24-19-12-5/h8-24H2,1-7H3
    • InChI Key: JIVOJUCJHSERBQ-UHFFFAOYSA-N
    • SMILES: P(=NCCCC)(N(CC)CC)(N(CCCC)CCCC)N(CCCC)CCCC

Computed Properties

  • Exact Mass: 430.41643477g/mol
  • Monoisotopic Mass: 430.41643477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 20
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 22.1Ų
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